Isoglochidiolide
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Overview
Description
Isoglochidiolide is a naturally occurring compound with the molecular formula C16H16O6 . It is a flavonoid glycoside isolated from the leaves of the plant Glochidion obliquum . This compound has garnered interest due to its potential bioactivity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoglochidiolide can be synthesized through a series of organic reactions starting from basic flavonoid structures. The synthesis typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification processes. The reaction conditions vary depending on the specific synthetic route chosen, but they generally require the use of strong acids or bases, and specific catalysts to drive the reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, purification processes, and quality control measures to ensure the final product is of high purity and consistent quality. Large-scale extraction from natural sources is also a viable method, although it may be less efficient than chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: Isoglochidiolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Research has shown that isoglochidiolide exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Its bioactive properties make it a candidate for developing new therapeutic agents for treating various diseases.
Industry: this compound can be used in the development of natural additives for food and cosmetics due to its beneficial properties.
Mechanism of Action
The mechanism by which isoglochidiolide exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways related to oxidative stress, inflammation, and microbial growth. The exact molecular targets and pathways are still under investigation, but research suggests that it may involve the activation or inhibition of certain enzymes and receptors.
Comparison with Similar Compounds
Quercetin
Rutin
Kaempferol
Myricetin
Genistein
Properties
CAS No. |
769954-42-9 |
---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
(6S,7aR)-7a-[(3aS,6R,7aS)-6-hydroxy-2-oxo-3,6,7,7a-tetrahydro-1-benzofuran-3a-yl]-6-hydroxy-6,7-dihydro-1-benzofuran-2-one |
InChI |
InChI=1S/C16H16O6/c17-10-3-4-15(8-14(20)21-12(15)6-10)16-7-11(18)2-1-9(16)5-13(19)22-16/h1-5,10-12,17-18H,6-8H2/t10-,11+,12-,15+,16+/m0/s1 |
InChI Key |
MNYIUJSJKZPDLL-SCYJSFNGSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@@]2([C@H]1OC(=O)C2)[C@@]34C[C@@H](C=CC3=CC(=O)O4)O)O |
Canonical SMILES |
C1C(C=CC2(C1OC(=O)C2)C34CC(C=CC3=CC(=O)O4)O)O |
Origin of Product |
United States |
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